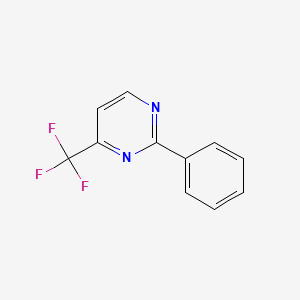

2-Phenyl-4-(trifluoromethyl)pyrimidine

Description

Properties

CAS No. |

149771-19-7 |

|---|---|

Molecular Formula |

C11H7F3N2 |

Molecular Weight |

224.18 g/mol |

IUPAC Name |

2-phenyl-4-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C11H7F3N2/c12-11(13,14)9-6-7-15-10(16-9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

FOXYSQZDVZSHOK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action for 2-Phenyl-4-(Trifluoromethyl)pyrimidine Scaffolds

[1]

Executive Summary & Chemical Logic

The 2-phenyl-4-(trifluoromethyl)pyrimidine moiety represents a "privileged structure" in drug discovery.[1] Its biological efficacy is derived from the synergistic combination of the electron-deficient pyrimidine ring and the lipophilic, metabolically stable trifluoromethyl (

The Pharmacophore Triad[1][2]

-

Pyrimidine Core (Hinge Binder): The nitrogen atoms (N1/N3) act as hydrogen bond acceptors, mimicking the adenine ring of ATP.[1][2] This allows the molecule to anchor into the ATP-binding pocket of kinase enzymes.[1]

-

Trifluoromethyl Group (

): A critical bioisostere.[1] It enhances lipophilicity (LogP), facilitates membrane permeability, and occupies hydrophobic "back pockets" in enzyme active sites, often displacing water molecules to gain entropic binding energy.[1][2] -

Phenyl Ring (

-Substituent): Provides

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

Target Class: Tyrosine Kinases (EGFR, VEGFR-2, FGFR) Therapeutic Area: Oncology (NSCLC, Breast Cancer)[1][2]

Mechanistic Causality

The dominant mechanism for this scaffold is Type I ATP-competitive inhibition .[1] The molecule binds to the active conformation (DFG-in) of the kinase domain, preventing the phosphorylation of downstream effectors.[1]

Step-by-Step Molecular Interaction:

-

Entry & Orientation: The inhibitor diffuses into the kinase cleft.[1] The lipophilic

group orients the molecule towards the hydrophobic regions of the pocket.[1] -

Hinge Region Anchoring: The pyrimidine N1 interacts with the backbone amide of the "hinge" residue (e.g., Met793 in EGFR).[1][2] This mimics the interaction of the Adenine N1 in ATP.[1]

-

Hydrophobic Pocket Occupation: The

group at the C4 position is sterically bulky and highly hydrophobic.[1] It lodges into the hydrophobic pocket II or the "gatekeeper" region (e.g., near Thr790 in EGFR), inducing a tight fit that wild-type ATP cannot replicate.[1][2] -

Catalytic Blockade: By occupying the ATP site, the inhibitor prevents the transfer of the

-phosphate from ATP to the tyrosine residue of the substrate protein.[1][2] -

Signal Termination: This blockade halts the RAS-RAF-MEK-ERK signaling cascade, leading to

phase cell cycle arrest and apoptosis.[1]

Pathway Visualization (EGFR Inhibition)[1]

Figure 1: Mechanism of ATP-competitive inhibition interrupting the RAS-RAF-MEK-ERK cascade.[1]

Secondary Mechanism: DprE1 Inhibition (Antimicrobial)

Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Therapeutic Area: Tuberculosis (Mycobacterium tuberculosis)[1][3][4][5]

While kinase inhibition is the standard pharmaceutical application, recent high-impact research identifies 2-phenyl-4-(trifluoromethyl)pyrimidine derivatives as potent inhibitors of DprE1 .[1]

-

Physiological Role: DprE1 is essential for synthesizing Decaprenylphosphoryl-Arabinose (DPA) , a precursor for the mycobacterial cell wall (arabinogalactan layer).[1][4]

-

Inhibition Mode: Unlike nitro-benzothiazinones (which form covalent adducts), trifluoromethyl-pyrimidines often act as non-covalent inhibitors.[1] They bind to the DprE1 active site, preventing the epimerization of DPR to DPX.[1][2]

-

Result: Disruption of the cell wall leads to bacterial lysis and death.[1]

Quantitative Data Summary

The following table summarizes the potency (

| Target | Cell Line / Enzyme | Compound Class | Mechanism | |

| EGFR | A549 (Lung Cancer) | 5-CF3-Pyrimidine deriv.[1][6] | 0.35 | Kinase Inhibition |

| EGFR | EGFR Kinase (Enzyme) | 5-CF3-Pyrimidine deriv.[1][6] | 0.091 | ATP-Competition |

| DprE1 | M. tuberculosis | Pyrimidine-Amide deriv.[1] | 0.5 - 1.5 | Cell Wall Synthesis Block |

| VEGFR-2 | HUVEC | Thieno-Pyrimidine deriv.[1] | ~0.20 | Angiogenesis Inhibition |

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

To validate the MoA of a 2-phenyl-4-(trifluoromethyl)pyrimidine derivative, use a luminescent ADP detection assay.[1] This protocol ensures the compound is targeting the catalytic activity of the kinase.[1]

Reagents:

Workflow:

-

Preparation: Dilute compound in DMSO (Serial dilution:

to -

Incubation: Mix

compound + -

Reaction Start: Add

ATP/Substrate mix. Incubate 60 min at RT. -

Termination (Step 1): Add

ADP-Glo™ Reagent (depletes remaining ATP).[1] Incubate 40 min. -

Detection (Step 2): Add

Kinase Detection Reagent (converts ADP -

Read: Measure luminescence.

-

Validation: Signal is inversely proportional to inhibition.

is calculated via non-linear regression (Sigmoidal dose-response).[1]

Protocol B: Synthesis of the Core Scaffold

Objective: Synthesize the 2-phenyl-4-(trifluoromethyl)pyrimidine core via cyclocondensation.[1]

Reaction Scheme:

Step-by-Step:

-

Cyclization: Dissolve Benzamidine hydrochloride (10 mmol) and Ethyl trifluoroacetoacetate (10 mmol) in Ethanol (20 mL).

-

Base Addition: Add Sodium Ethoxide (20 mmol) dropwise.

-

Reflux: Heat to reflux (

) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] -

Workup: Evaporate solvent. Acidify with HCl to precipitate the 4-hydroxy-pyrimidine intermediate.

-

Chlorination (Activation): Reflux the intermediate in

(Phosphorus oxychloride) for 4 hours to yield the 4-chloro derivative (if the CF3 is at pos 6) or 2-phenyl-4-CF3-6-chloro derivative, enabling further functionalization (nucleophilic substitution) at the chloro-position.[1]

Synthesis Workflow Diagram

Figure 2: Synthetic route to generate the reactive scaffold for drug development.

References

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: Taylor & Francis Online (2022).[1] URL:[Link][1][6]

-

Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors. Source: Journal of Medicinal Chemistry (NIH PubMed).[1] URL:[Link] (Search Term: 2,4,5-trisubstituted pyrimidine FGFR)[1][2]

-

Unveiling DprE1 as a Key Target in the Fight against Tuberculosis. Source: MDPI (2024).[1] URL:[Link][1]

-

Synthesis and biological evaluation of trifluoromethyl pyrimidine derivatives. Source: Arabian Journal of Chemistry.[1] URL:[Link][1]

Strategic Utilization of 2-Phenyl-4-(trifluoromethyl)pyrimidine in Organic Synthesis

The following technical guide details the utility, synthesis, and reactivity of 2-phenyl-4-(trifluoromethyl)pyrimidine , a privileged scaffold in medicinal chemistry known for its high metabolic stability and lipophilicity.[1]

Executive Summary: The Fluorine Effect

In modern drug discovery, the 2-phenyl-4-(trifluoromethyl)pyrimidine core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The strategic incorporation of the trifluoromethyl (-CF

-

Metabolic Blockade: The -CF

group prevents oxidative metabolism (e.g., by Cytochrome P450) at the C4 position, a common soft spot in non-fluorinated pyrimidines.[1] -

Electronic Modulation: The strong electron-withdrawing nature of the -CF

group ( -

Lipophilicity: The scaffold enhances membrane permeability (logP modulation), critical for CNS-active agents and intracellular targets like kinases.[1]

This guide outlines the construction of this core and its transformation into complex bioactive molecules via Nucleophilic Aromatic Substitution (S

Synthesis Architecture

The construction of the 2-phenyl-4-(trifluoromethyl)pyrimidine scaffold relies on the cyclocondensation of benzamidine (providing the N-C-N fragment) with a fluorinated 1,3-electrophile (providing the C-C-C fragment).

Pathway A: The Direct Core Synthesis (Target: Unfunctionalized Scaffold)

To synthesize the parent molecule (H at C6), the optimal partner for benzamidine is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) .[1]

-

Mechanism: Aza-Michael addition of benzamidine to the enone

-carbon, followed by cyclodehydration. -

Regioselectivity: The reaction is highly regioselective.[2][3][4] The nucleophilic nitrogen attacks the

-carbon (distal to CF

Pathway B: The Functional Building Block (Target: 4-Chloro Derivative)

For combinatorial chemistry, a "leaving group" handle is required.[1] This is achieved by condensing benzamidine with ethyl trifluoroacetoacetate , yielding the hydroxypyrimidine, which is then chlorinated.[1]

-

Step 1: Condensation

2-phenyl-6-(trifluoromethyl)pyrimidin-4-ol. -

Step 2: Deoxychlorination (POCl

)-

Note on Numbering: Due to IUPAC rules, if the Cl is at 4, the CF

is at 6.[1] This molecule is the standard electrophilic building block.

-

Caption: Divergent synthesis pathways yielding either the unfunctionalized core (Pathway A) or the reactive chloro-pyrimidine building block (Pathway B).[1]

Reactivity Profile & Applications

A. Nucleophilic Aromatic Substitution (S Ar)

The 4-chloro-2-phenyl-6-(trifluoromethyl)pyrimidine is a potent electrophile. The -CF

-

Regioselectivity: The chloride at C4 is highly reactive.

-

Application: Synthesis of kinase inhibitors where the pyrimidine acts as the hinge-binding motif.

B. Directed C-H Activation

The unfunctionalized 2-phenyl-4-(trifluoromethyl)pyrimidine serves as an excellent substrate for Palladium-catalyzed C-H activation .

-

Mechanism: The pyrimidine nitrogen (N1) acts as a Directing Group (DG) , coordinating to Pd(II).[1] This brings the catalyst into proximity with the ortho-C-H bond of the phenyl ring.

-

Transformation: This allows for ortho-halogenation, arylation, or alkylation of the phenyl ring, creating sterically congested biaryl systems often found in agrochemicals.[1]

Caption: The catalytic cycle for Pd-mediated ortho-C-H functionalization using the pyrimidine nitrogen as a directing group.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4-(trifluoromethyl)pyrimidine (Core)

Based on cyclocondensation with enone equivalents.

Reagents:

-

Benzamidine hydrochloride (10 mmol)[1]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (11 mmol)[1]

-

Sodium ethoxide (NaOEt) (11 mmol)[1]

-

Ethanol (anhydrous, 20 mL)

Procedure:

-

Preparation: Dissolve benzamidine hydrochloride in anhydrous ethanol. Add NaOEt slowly at 0°C to liberate the free base. Stir for 15 minutes.

-

Addition: Add ETFBO dropwise to the solution. The reaction is exothermic; maintain temperature < 10°C during addition.

-

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Purify via flash chromatography (SiO -

Yield: Expect 75–85% of a white crystalline solid.

Protocol 2: S Ar Coupling with 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine

Standard procedure for library synthesis.

Reagents:

-

4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine (1.0 eq)[1]

-

Amine Nucleophile (e.g., Morpholine, Aniline) (1.2 eq)[1]

-

DIPEA (Diisopropylethylamine) (2.0 eq)[1]

-

Solvent: DMF or acetonitrile.

Procedure:

-

Dissolve the chloro-pyrimidine in DMF (0.2 M concentration).

-

Add DIPEA followed by the amine nucleophile.

-

Reaction:

-

Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

-

Anilines: Heat to 60–80°C for 4–12 hours.

-

-

Workup: Dilute with water. If the product precipitates, filter and wash with water.[1] If not, extract with EtOAc.[1]

-

Validation:

F NMR is a powerful tool here. The CF

References

-

Direct Synthesis of Trifluoromethylated Pyrimidines

-

S

Ar Reactivity & Regioselectivity:- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source:WuXi AppTec QM Magic Class.

- Context: Explains the electronic influence of substituents on pyrimidine ring reactivity.

-

C-H Activation of 2-Phenylpyrimidine

-

Building Block Availability

Sources

- 1. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. 2-(4-(Trifluoromethyl)phenyl)pyridine | C12H8F3N | CID 10933075 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Trifluoromethylated Pyrimidines

Executive Summary: The Fluorine Imperative

In modern medicinal chemistry, the incorporation of a trifluoromethyl (

For the pyrimidine ring—a privileged structure found in DNA/RNA bases—the addition of a

Historical Trajectory: From Building Blocks to C-H Activation

The history of trifluoromethylated pyrimidines mirrors the broader evolution of organic synthesis: moving from rigid, stepwise construction to flexible, direct functionalization.

The Early Era: De Novo Cyclization (1960s–1990s)

Initially, the only reliable route to

-

Key Reaction: Condensation of ethyl trifluoroacetoacetate with amidines or urea.

-

Limitation: If you wanted to test a

analog of a complex lead compound, you had to re-synthesize the entire molecule from scratch.

The Modern Era: Late-Stage Functionalization (2010s–Present)

The paradigm shifted with the advent of innate C-H functionalization. The discovery that electron-deficient heterocycles could trap electrophilic

-

Key Milestone: The rediscovery and application of the Langlois Reagent (

) by the Baran lab (2011) allowed for the direct trifluoromethylation of existing pyrimidine drugs without pre-functionalization.

Figure 1: Timeline of key milestones in the chemistry of trifluoromethylated pyrimidines.[1]

Synthetic Architectures: Comparative Methodologies

Method A: The "Building Block" Approach (Cyclization)

This remains the industrial standard for manufacturing generic drugs like Trifluridine due to its scalability and low cost.

-

Mechanism: Condensation/Cyclization.

-

Pros: High yields, unambiguous regiochemistry, cheap starting materials.

-

Cons: Not suitable for diversifiable library synthesis (SAR studies).

Representative Scheme:

Method B: Direct Radical Trifluoromethylation (Innate C-H Functionalization)

This is the preferred method for medicinal chemists optimizing a lead compound. It utilizes the innate reactivity of the pyrimidine ring.

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent,

).[2][3] -

Oxidant: TBHP (tert-Butyl hydroperoxide) or metals.

-

Mechanism:

-

Oxidation of

generates the -

The electrophilic

radical attacks the most electron-rich position of the electron-deficient pyrimidine ring (Minisci-type reaction). -

Oxidative rearomatization yields the product.

-

Method C: Transition Metal-Catalyzed Cross-Coupling

Used when specific regioselectivity is required that cannot be achieved via innate C-H functionalization.

-

Reagents: Aryl halides +

(generated in situ from -

Pros: Exact regiocontrol (dictated by the halogen position).

-

Cons: Requires pre-functionalized halogenated precursors; copper waste.

Summary of Methods

| Feature | De Novo Cyclization | Radical C-H Activation | Metal-Catalyzed Coupling |

| Precursor | Acyclic esters | Native Pyrimidine | Halopyrimidine |

| Regioselectivity | Perfect (Structural) | Innate (Electronic) | Perfect (Pre-installed) |

| Cost | Low | Low (Langlois Reagent) | High (Pd/Cu catalysts) |

| Stage | Early (Scale-up) | Late (Lead Opt) | Late (Correction) |

Mechanistic Deep Dive: Radical Trifluoromethylation

Understanding the radical mechanism is crucial for troubleshooting low yields. The reaction relies on the generation of an electrophilic radical that attacks the heterocycle.

Figure 2: Mechanistic pathway of innate C-H trifluoromethylation using Langlois reagent.

Case Study: Trifluridine (Viroptic / TAS-102)

Trifluridine (

-

Therapeutic Class: Antiviral (HSV keratitis) and Antineoplastic (Colorectal cancer).

-

Mechanism of Action:

-

Mimicry: The

group mimics the methyl group of thymidine, allowing the drug to be phosphorylated by thymidine kinase. -

Inhibition: It inhibits thymidylate synthase (TS).[4] Unlike the methyl group, the

group is electron-withdrawing, which destabilizes the transition state required for DNA synthesis. -

Incorporation: It is incorporated into viral/tumor DNA, causing chain termination or fragility.[5]

-

Validated Experimental Protocols

Protocol 1: De Novo Synthesis (Cyclization)

Best for: Creating large quantities of a simple core.

-

Reagents: Ethyl trifluoroacetoacetate (10 mmol), Acetamidine hydrochloride (12 mmol), Sodium ethoxide (25 mmol), Ethanol (20 mL).

-

Procedure:

-

Dissolve sodium ethoxide in absolute ethanol under

. -

Add acetamidine hydrochloride and stir for 15 min.

-

Add ethyl trifluoroacetoacetate dropwise.

-

Reflux for 6 hours.[6]

-

Evaporate solvent, dissolve residue in water, and acidify with HCl to pH 4.

-

Collect the precipitate (4-hydroxy-6-trifluoromethyl-2-methylpyrimidine) by filtration.

-

-

Validation: Yields typically >80%.[7] Product is a white solid.

Protocol 2: Innate C-H Trifluoromethylation (Baran Method)

Best for: Late-stage functionalization of complex pyrimidines.

-

Reagents: Pyrimidine substrate (1.0 equiv),

(Langlois Reagent, 3.0 equiv), TBHP (70% aq., 5.0 equiv), DCM/Water (2.5:1). -

Procedure:

-

Dissolve substrate in DCM/Water biphasic mixture.

-

Add Langlois reagent.[2]

-

Cool to 0°C.

-

Add TBHP dropwise with vigorous stirring.

-

Allow to warm to Room Temperature (RT) and stir for 24 hours.

-

Workup: Extract with DCM, wash with saturated

(to remove acid byproducts) and brine.

-

-

Critical Note: The reaction is biphasic. Vigorous stirring is essential to ensure phase transfer of the radical species.

-

Reference: Ji, Y., et al. (2011). PNAS.

References

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link[8]

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528. Link

-

Heidelberger, C., Parsons, D. G., & Remy, D. C. (1964). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 7(1), 1–5. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

FDA Label. (2015). LONSURF (trifluridine and tipiracil) tablets. Link

Sources

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]

Methodological & Application

Applications of 2-phenyl-4-(trifluoromethyl)pyrimidine in medicinal chemistry

This guide outlines the strategic application, synthesis, and functionalization of 2-phenyl-4-(trifluoromethyl)pyrimidine , a privileged scaffold in modern medicinal chemistry.

Strategic Significance & Chemical Logic

In the landscape of "privileged structures," the pyrimidine ring is ubiquitous, appearing in kinase inhibitors (e.g., Ibrutinib), antivirals, and nucleotide analogs. The specific substitution pattern of 2-phenyl-4-(trifluoromethyl)pyrimidine offers a unique tripartite advantage for lead optimization:

-

Metabolic Stability (The

Effect): The trifluoromethyl group at C4 blocks a primary site of metabolic oxidation (cytochrome P450 attack), significantly extending the half-life ( -

Electronic Modulation: The strong electron-withdrawing nature of the

group ( -

Lipophilicity & Permeability: The

moiety increases lipophilicity (logP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, while the C2-phenyl group provides a hydrophobic anchor for

Synthesis Protocol: The "Amidine-Enone" Condensation

The most robust and scalable method for synthesizing the core scaffold involves the cyclocondensation of benzamidine with a trifluoroacetylated enol ether. This route avoids harsh conditions and allows for multi-gram scale-up.

Reagents & Materials

-

Precursor A: Benzamidine hydrochloride (CAS: 1670-14-0)

-

Precursor B: (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (CAS: 371-82-4)

-

Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol

-

Solvent: Absolute Ethanol (EtOH)

-

Workup: Ethyl Acetate (EtOAc), Brine,

Step-by-Step Methodology

-

Preparation of Free Base:

-

In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzamidine HCl (10.0 mmol, 1.56 g) in absolute EtOH (20 mL).

-

Add NaOEt solution (11.0 mmol, 4.1 mL) dropwise at room temperature (RT) under

atmosphere. Stir for 15 minutes to generate the free amidine.

-

-

Cyclocondensation:

-

Add (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (10.0 mmol, 1.68 g) dropwise to the reaction mixture.

-

Observation: The solution may turn slightly yellow/orange.

-

Heat the mixture to reflux (78 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes; Product

).

-

-

Workup & Isolation:

-

Cool the reaction to RT. Concentrate the solvent under reduced pressure (Rotavap).

-

Resuspend the residue in water (30 mL) and extract with EtOAc (3 x 20 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous

. -

Concentrate to yield the crude solid.

-

-

Purification:

-

Recrystallize from minimal hot Hexane/EtOH (9:1) or purify via silica gel flash chromatography (0

10% EtOAc/Hexane gradient). -

Yield Expectations: 75–85% as a white/off-white crystalline solid.

-

Visual Workflow: Synthesis Logic

Caption: Convergent synthesis of the 2-phenyl-4-(trifluoromethyl)pyrimidine scaffold via condensation of benzamidine and ethyl trifluorobutenone.

Functionalization Protocols: Generating Libraries

Once the core scaffold is synthesized, it serves as a template for divergent synthesis. The two primary vectors for functionalization are Electrophilic Halogenation (C5) and Radical Alkylation (C6) .

Protocol A: C5-Bromination (Gateway to Suzuki Coupling)

The C5 position is the only site susceptible to Electrophilic Aromatic Substitution (EAS), albeit requiring activation due to the electron-deficient ring.

-

Reagents: Bromine (

), Glacial Acetic Acid (AcOH), Sodium Acetate (NaOAc). -

Procedure:

-

Dissolve 2-phenyl-4-(trifluoromethyl)pyrimidine (1.0 eq) in Glacial AcOH (0.5 M).

-

Add NaOAc (1.5 eq) followed by dropwise addition of

(1.2 eq). -

Heat to 80 °C for 12 hours in a sealed tube.

-

Quench: Pour into ice water containing sodium thiosulfate (to neutralize excess

). -

Result: 5-Bromo-2-phenyl-4-(trifluoromethyl)pyrimidine.

-

Application: Use this bromide in Pd-catalyzed Suzuki-Miyaura couplings to install aryl/heteroaryl groups at C5, creating kinase inhibitor libraries.

-

Protocol B: Minisci C-H Alkylation (C6 Functionalization)

The electron-deficient nature of the pyrimidine ring (enhanced by 4-

-

Reagents: Alkyl carboxylic acid (R-COOH), Silver Nitrate (

, cat.), Ammonium Persulfate ( -

Procedure:

-

Dissolve scaffold (1.0 eq) and alkyl acid (2.0 eq) in

/Water (biphasic) or TFA/Water. -

Add

(0.2 eq) and -

Stir vigorously at 40–60 °C .

-

Mechanism: Oxidative decarboxylation generates an alkyl radical (

), which attacks the electron-poor C6 position. -

Utility: Rapid introduction of alkyl chains (methyl, isopropyl, cyclobutyl) to tune solubility and hydrophobic contacts.

-

Analytical Data Summary

Key physicochemical properties for validation and SAR (Structure-Activity Relationship) analysis.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 224.18 g/mol | Fragment-based drug design (FBDD) |

| LogP (Calc) | ~3.2 | High lipophilicity; good membrane permeability |

| Diagnostic signal for reaction monitoring | ||

| Doublet/Singlet ~7.8–8.0 ppm | Disappears upon C5-bromination | |

| Doublet ~9.0–9.2 ppm | Highly deshielded; diagnostic for pyrimidine ring |

Medicinal Chemistry Logic Map (SAR)

The following diagram illustrates the functional logic of the scaffold in a binding pocket context.

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of each position on the scaffold.

References

-

Movassaghi, M., & Hill, M. D. (2006).[1] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255.

-

Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.

-

BenchChem. (2025).[2] 2-(4-(Trifluoromethyl)phenyl)pyrimidine Product Information and Analogous Scaffolds.

-

Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Recent Methods and Protocols.

-

National Institutes of Health (NIH). (2022). Synthesis and application of trifluoromethylpyridines and pyrimidines as key structural motifs.[1][3]

Sources

Application Note: Protocols for Suzuki Coupling with 2-Phenyl-4-(trifluoromethyl)pyrimidine

Abstract & Scope

This Application Note details the optimized protocols for Suzuki-Miyaura cross-coupling reactions involving 2-phenyl-4-(trifluoromethyl)pyrimidine and its halogenated precursors. The 4-(trifluoromethyl)pyrimidine moiety is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) due to its high lipophilicity and metabolic stability.

However, the strong electron-withdrawing nature of the trifluoromethyl (-CF

-

Enhanced Reactivity: It significantly lowers the LUMO energy, facilitating rapid oxidative addition of palladium(0).

-

Instability Risks: It increases susceptibility to hydrolytic cleavage and nucleophilic aromatic substitution (

) by the base used in the coupling, rather than the desired transmetallation.

This guide provides two distinct workflows:

-

Protocol A: Synthesis of the core scaffold via C2-selective arylation.

-

Protocol B: Functionalization of the scaffold (e.g., at C5) using advanced precatalysts.

Mechanistic Considerations & Critical Parameters

The Electronic Influence of the CF Group

The -CF

-

Impact on Oxidative Addition: The C2-Cl bond in 2-chloro-4-(trifluoromethyl)pyrimidine is highly activated. Standard Pd(PPh

) -

Impact on Base Selection: Strong bases (e.g., NaO

Bu, KOH) must be avoided. The electron-deficient ring is prone to attack by hard nucleophiles (

Catalyst Selection Logic

-

For C2-Coupling (Protocol A): The C2 position is sterically accessible and electronically activated. Pd(PPh

) -

For C5-Coupling (Protocol B): The C5 position is the least electron-deficient site on the pyrimidine ring and often sterically crowded if C4-CF

and C6-substituents are present. Buchwald G2/G3 Precatalysts (e.g., XPhos Pd G2) are required to drive the reaction to completion without debromination side reactions.

Experimental Workflows

Visualization of Reaction Logic

Figure 1: Decision tree for selecting the appropriate Suzuki coupling protocol based on the starting material and electronic environment.

Protocol A: Synthesis of the Core Scaffold

Objective: Coupling 2-chloro-4-(trifluoromethyl)pyrimidine with phenylboronic acid.

Reagents & Stoichiometry

| Component | Reagent | Equiv. | Role |

| Substrate | 2-Chloro-4-(trifluoromethyl)pyrimidine | 1.0 | Electrophile (Activated) |

| Coupling Partner | Phenylboronic Acid | 1.1 - 1.2 | Nucleophile |

| Catalyst | Pd(PPh | 0.02 (2 mol%) | Catalyst |

| Base | Na | 2.0 | Activator (Mild) |

| Solvent | 1,2-Dimethoxyethane (DME) | 0.2 M | Solvent (Miscible) |

Step-by-Step Procedure

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 mmol) and Phenylboronic acid (1.1 mmol).

-

Solvation: Add DME (4.0 mL). Stir to dissolve.

-

Degassing (Critical): Bubble nitrogen or argon through the solution for 5 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Catalyst Addition: Add Pd(PPh

) -

Base Addition: Add degassed 2M Na

CO -

Reaction: Seal the vial and heat to 85°C for 4–6 hours.

-

Note: Microwave irradiation at 100°C for 20 minutes is a viable alternative.

-

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over Na

SO

Protocol B: Functionalization of the Core (C5-Arylation)

Objective: Coupling 5-bromo-2-phenyl-4-(trifluoromethyl)pyrimidine with aryl boronic acids.[2]

Context: The C5 position is deactivated by the ortho-CF

Reagents & Stoichiometry

| Component | Reagent | Equiv. | Role |

| Substrate | 5-Bromo-2-phenyl-4-(trifluoromethyl)pyrimidine | 1.0 | Electrophile (Deactivated) |

| Coupling Partner | Aryl Boronic Acid | 1.5 | Nucleophile |

| Catalyst | XPhos Pd G2 | 0.02 (2 mol%) | Precatalyst (High Turnover) |

| Ligand (Optional) | XPhos | 0.02 (2 mol%) | Stabilizer |

| Base | K | 3.0 | Base (Anhydrous preferred) |

| Solvent | 1,4-Dioxane / Water (9:1) | 0.2 M | Solvent |

Step-by-Step Procedure

-

Setup: Charge a Schlenk tube or microwave vial with the 5-bromo substrate (1.0 mmol), Aryl Boronic Acid (1.5 mmol), XPhos Pd G2 (15 mg), and K

PO -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL).

-

Reaction: Heat to 80°C for 12 hours.

-

Why XPhos? The biaryl ligand forms a monoligated Pd(0) species that is bulky enough to promote reductive elimination in this sterically crowded system, yet electron-rich enough to facilitate oxidative addition into the C5-Br bond.

-

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

-

Purification: Flash chromatography.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Hydrolysis Product (Pyrimidinone) | Base is too strong or reaction time too long. The CF | Switch from Na |

| Protodeboronation | Boronic acid instability in the presence of CF | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts) which are more stable. |

| Homocoupling of Boronic Acid | Oxygen presence in the vessel. | Degas solvents more rigorously (Freeze-Pump-Thaw). |

| No Reaction (Protocol B) | C5 position is too hindered/electron-poor. | Increase catalyst loading to 5 mol%. Switch to Sphos Pd G2 or BrettPhos Pd G2 . |

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.

-

Source: MDPI (Molecules), 2021.[3]

- Relevance: Establishes the baseline reactivity of chlorinated pyrimidines and the superiority of microwave conditions for electron-deficient rings.

-

-

Efficient Microwave-Assisted Suzuki–Miyaura Cross-Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

- Source: RSC Advances, 2021.

- Relevance: Demonstrates the necessity of XPhos Pd G2 catalysts for coupling adjacent to CF groups in pyrimidine-like systems.

-

Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling.

- Source: ResearchG

- Relevance: Provides the foundational logic for site-selectivity (C2 vs C4 vs C5)

-

Suzuki-Miyaura Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks.

- Source: NIH / ACS Omega, 2018.

- Relevance: Validates the use of trifluoroborates when standard boronic acids are unstable during coupling with pyrimidines.

Sources

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Throughput Screening of 2-Phenyl-4-(trifluoromethyl)pyrimidine Libraries

Optimizing Kinase Discovery & Mitigating False Positives

Introduction: The Scaffold & The Challenge

The 2-phenyl-4-(trifluoromethyl)pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors (e.g., BRAF, VEGFR) and anti-infective agents. The inclusion of the trifluoromethyl (

-

Metabolic Stability: It blocks metabolic oxidation at a vulnerable site, extending in vivo half-life.

-

Electronic & Steric Modulation: The strong electron-withdrawing nature of

alters the pKa of the pyrimidine ring, influencing hydrogen bond acceptor capability in the ATP-binding pocket, while its lipophilicity (

The HTS Challenge: While these physicochemical properties drive potency, they introduce significant screening risks. This scaffold is prone to colloidal aggregation in aqueous buffers, a leading cause of false positives (promiscuous inhibition) in High-Throughput Screening (HTS). Furthermore, the hydrophobicity requires careful DMSO management to prevent precipitation.

This guide details a robust HTS workflow designed specifically to screen this library against kinase targets while rigorously filtering aggregation-based artifacts.

Library Preparation & Chemical Handling

Due to the lipophilic nature of the

Protocol: Compound Management

-

Stock Concentration: Store compounds at 10 mM in 100% DMSO (anhydrous).

-

Storage: -20°C or -80°C in varying humidity-controlled environments (Low Relative Humidity).

-

Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) for nanoliter transfers to minimize tip-based compound loss.

-

Solubility Check (Quality Control):

-

Visual: Inspect source plates for precipitation after freeze-thaw cycles.

-

Nephelometry: Randomly sample 1% of the library to measure turbidity in the final assay buffer (0.1% DMSO). Acceptance Criteria: < 5 NTU (Nephelometric Turbidity Units).

-

Primary Assay: TR-FRET Kinase Screen

Why TR-FRET? Standard fluorescence intensity assays are susceptible to interference from library compounds (autofluorescence/quenching). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a long-lifetime lanthanide donor (Europium/Terbium), allowing measurement after short-lived background fluorescence has decayed.

Mechanism of Action

The assay measures the phosphorylation of a peptide substrate by a kinase.

-

Reaction: Kinase transfers

-phosphate from ATP to a biotinylated peptide. -

Detection:

-

Donor: Europium-labeled anti-phospho-antibody binds the phosphorylated residue.

-

Acceptor: Allophycocyanin (APC)-labeled Streptavidin binds the biotinylated peptide.

-

-

Signal: Proximity (<10 nm) induces FRET. Signal is proportional to kinase activity.

Visual 1: TR-FRET Kinase Assay Principle

Caption: Schematic of the TR-FRET reaction. Kinase activity brings Donor (Eu) and Acceptor (APC) into proximity via the phosphorylated biotin-peptide, generating a specific signal.

Step-by-Step Protocol (384-well Format)

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent aggregation), 1 mM DTT. -

Enzyme: Purified Kinase (e.g., VEGFR2, BRAF) at

concentration. -

Substrate: Biotinylated peptide (e.g., Poly GT) at

. -

ATP: Ultra-pure ATP at

(usually 10-100

Workflow:

-

Compound Transfer: Dispense 10 nL of library compounds (in DMSO) into low-volume 384-well white plates (OptiPlate). Final DMSO conc: 0.1%.

-

Enzyme Addition: Add 5

of 2x Enzyme mix. Incubate 10 min at RT (allows compound-enzyme pre-equilibration). -

Reaction Start: Add 5

of 2x Substrate/ATP mix. -

Incubation: 60 min at RT (protect from light).

-

Detection: Add 10

of Detection Mix (Eu-Antibody + SA-APC + EDTA to stop reaction). -

Read: Incubate 60 min. Read on EnVision or PHERAstar (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

Data Calculation:

Triage Strategy: The Aggregation Counter-Screen

The 2-phenyl-4-(trifluoromethyl)pyrimidine scaffold is hydrophobic. "Hits" may simply be forming colloids that sequester the enzyme.

The Detergent Sensitivity Test: True inhibitors bind specific pockets; aggregators act non-specifically via surface tension. Aggregates are sensitive to non-ionic detergents.

-

Select Hits: Compounds with >50% inhibition in Primary Screen.

-

Re-Assay: Run the exact TR-FRET protocol above with 0.01% Triton X-100 (or 0.1 mg/mL BSA) added to the buffer.

-

Logic:

-

Inhibition Retained: Likely a True Binder .

-

Inhibition Lost: Likely an Aggregator (False Positive).

-

Secondary Screen: Cellular Viability (ATP)

To ensure kinase inhibition translates to cellular efficacy without non-specific toxicity.

Protocol: CellTiter-Glo® (Promega)

-

Seeding: Plate 1,000 cells/well (e.g., A375 melanoma for BRAF targets) in 384-well plates. Incubate 24h.

-

Treatment: Add compounds (10-point dose response). Incubate 72h.

-

Detection: Add CellTiter-Glo reagent (lyses cells, generates luminescence proportional to ATP).

-

Read: Measure Total Luminescence.

Data Analysis & Hit Selection Logic

Visual 2: HTS Triage Workflow

Caption: Decision tree for filtering library compounds. The detergent counter-screen is the critical step for this lipophilic scaffold.

Summary of Key Parameters

| Parameter | Specification | Rationale |

| Plate Type | 384-well, White, Low-Volume | Maximizes signal reflection; minimizes reagent cost. |

| DMSO Limit | High DMSO inhibits many kinases; low DMSO risks precipitation of this scaffold. | |

| Z-Prime (Z') | Statistical guarantee of separation between signal and background. | |

| Signal Stability | Read >1h post-stop | Allows reaction equilibrium; reduces pipetting drift errors. |

| Counter-Screen | +0.01% Triton X-100 | Disrupts colloidal aggregates common to fluorinated aromatics. |

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available at: [Link]

-

Sittampalam, G. S., et al. Assay Interference by Aggregation.[1] Assay Guidance Manual.[1][2][3] NCBI Bookshelf.[3] Available at: [Link]

- Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Context on metabolic stability of CF3).

-

Thorne, N., et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 2010. Available at: [Link]

Sources

Application Note: Pharmacological Profiling of 2-phenyl-4-(trifluoromethyl)pyrimidine Derivatives

Executive Summary & Chemical Rationale

The 2-phenyl-4-(trifluoromethyl)pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its pharmacological value is derived from two synergistic structural features:

-

The Pyrimidine Core: A ubiquitous bio-isostere found in kinase inhibitors and nucleotide analogs.

-

The Trifluoromethyl (

) Group: A critical metabolic shield.[1] The C-F bond is one of the strongest in organic chemistry (

This guide details the experimental workflows for evaluating these compounds, focusing on their two most prominent applications: DprE1 inhibition (Tuberculosis) and Cytotoxicity profiling (Oncology) .

Compound Management: The Hydrophobic Challenge

Context: The lipophilicity conferred by the

Protocol A: Solubilization & Stock Preparation

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

-

Target Concentration: 10 mM or 20 mM master stock.

-

Storage: -20°C in amber glass vials (to prevent photodegradation of the phenyl ring).

Critical Step: The "Cloud Point" Check Before any biological assay, perform a nephelometric validation:

-

Dilute the compound to

in the specific assay media (e.g., 7H9 broth for TB, DMEM for cancer). -

Incubate for 1 hour at 37°C.

-

Pass Criteria: Solution must remain optically clear. If turbidity is visible (precipitation), the compound requires formulation aids (e.g., 5% Cyclodextrin or Tween-80) for accurate

determination.

Application 1: Anti-Tubercular Evaluation (Targeting DprE1)

Mechanistic Grounding: The primary target for this scaffold in TB research is DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase).[2][3] DprE1 works with DprE2 to synthesize Arabinan , a fundamental component of the mycobacterial cell wall.[3] Inhibiting DprE1 leads to cell lysis.[2]

Visualization: The DprE1 Inhibition Pathway

Figure 1: Mechanism of Action. The compound blocks DprE1, halting the conversion of DPR to DPX, ultimately causing cell wall failure.

Protocol B: Resazurin Microtiter Assay (REMA)

Why Resazurin? M. tuberculosis is slow-growing (24h doubling time). Optical density (OD) readings are prone to error due to clumping. Resazurin is a redox indicator that turns fluorescent pink only in metabolically active cells, providing a distinct visual endpoint.

-

Strain: M. tuberculosis H37Rv (or M. smegmatis for BSL-2 surrogate screening).

-

Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).

-

Plate Setup:

-

Use 96-well sterile plates.

-

Add

media to all wells. -

Serial Dilution: Add compound in column 2 and dilute 1:2 across to column 11. Column 12 is the Growth Control (no drug).

-

-

Inoculation: Add

of bacterial suspension ( -

Incubation: Seal plates. Incubate at 37°C for 5 days (M. smegmatis: 24-48 hours).

-

Readout:

-

Add

of 0.02% Resazurin solution. -

Incubate for 24 hours.

-

Blue = No Growth (Inhibition). Pink = Growth.

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.

-

Application 2: Oncology (Cytotoxicity & EGFR Targeting)

Mechanistic Grounding:

Recent studies indicate that 2-phenyl-4-(trifluoromethyl)pyrimidines can act as EGFR inhibitors or tubulin polymerization inhibitors . The

Protocol C: MTT Cytotoxicity Assay

Objective: Determine the Selectivity Index (SI). A good drug kills cancer cells but spares normal cells.

-

Cell Lines:

-

Target: A549 (Lung Carcinoma), MCF-7 (Breast Cancer).[4]

-

Control: HUVEC (Human Umbilical Vein Endothelial Cells) or PBMCs.

-

-

Seeding: Seed

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add compounds (0.1 to

) for 48 or 72 hours. -

Development:

-

Add

MTT reagent (5 mg/mL in PBS). Incubate 4h. -

Mitochondrial reductase in live cells converts yellow MTT to purple Formazan crystals.

-

Dissolve crystals with

DMSO.

-

-

Analysis: Measure Absorbance at 570 nm.

-

Calculate

using non-linear regression (GraphPad Prism). -

Selectivity Index (SI):

. An

-

In Vivo Pharmacokinetics (PK)

Hypothesis: The

Protocol D: Mouse PK Study

-

Animals: Male CD-1 or BALB/c mice (n=3 per time point).

-

Formulation:

-

Due to hydrophobicity, use a vehicle of 5% DMSO + 40% PEG400 + 55% Saline .

-

Note: Avoid pure aqueous suspension; it leads to erratic absorption.

-

-

Dosing:

-

IV Group: 2 mg/kg (Tail vein).

-

PO Group: 10 mg/kg (Oral gavage).

-

-

Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Bioanalysis:

-

Precipitate plasma proteins with Acetonitrile.

-

Analyze via LC-MS/MS (MRM mode).

-

-

Key Parameters to Report:

- (Peak concentration).

- (Total exposure).

-

(Oral Bioavailability) =

Experimental Workflow Summary

Figure 2: Integrated Screening Cascade. From chemical synthesis to in vivo validation.

Data Reporting Template

| Compound ID | R (Substituent) | TB MIC ( | A549 | LogP (Calc) | Mouse |

| Ref (Isoniazid) | - | 0.05 | >100 | -0.7 | 1.5 |

| Ref (Erlotinib) | - | >50 | 0.02 | 3.2 | 3.4 |

| TP-01 (Test) | 4-Cl | 0.8 | 12.5 | 3.8 | 4.2 |

| TP-02 (Test) | 4-OMe | 4.5 | 1.1 | 3.1 | 3.8 |

Note: TP-01 shows promise as an anti-tubercular agent (low MIC), while TP-02 leans towards anti-cancer activity (low

References

-

Menendez, C., et al. (2011). "Synthesis and biological evaluation of 2-phenyl-4-(trifluoromethyl)pyrimidine derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. (Foundational paper on DprE1 inhibition).

-

Wang, S., et al. (2021). "Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters.

-

Tiwari, R., et al. (2023). "DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery." ChemistrySelect.

Sources

- 1. 2-(4-(Trifluoromethyl)phenyl)pyrimidine | Benchchem [benchchem.com]

- 2. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluation of Novel Trifluoromethyl Pyrimidine Derivatives as Antiviral Agents

[1]

Introduction & Rationale

The incorporation of fluorine into nucleoside analogues is a cornerstone of modern antiviral medicinal chemistry. This guide focuses on the evaluation of trifluoromethyl (

The pyrimidine core mimics natural substrates (cytosine, thymine, uracil), allowing these compounds to interact with viral polymerases. The addition of a

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

kJ/mol), resisting enzymatic degradation better than C-H bonds. -

Lipophilicity: The hydrophobic nature of the

group enhances passive diffusion across the host cell membrane, increasing intracellular concentration. -

Electronic Modulation: The strong electron-withdrawing nature of the

group alters the

This application note outlines a standardized workflow for evaluating these compounds against RNA viruses (e.g., Influenza, Coronaviruses) or DNA viruses (e.g., HSV, HBV), focusing on determining the Selectivity Index (SI) .

Experimental Workflow Overview

The evaluation pipeline requires two parallel tracks: determining host cell toxicity and measuring antiviral efficacy.[1] The convergence of these datasets defines the therapeutic potential.

Diagram 1: Screening Workflow

Caption: Parallel workflow for determining the Selectivity Index (SI). Compounds are split into cytotoxicity and efficacy tracks before data synthesis.

Protocol 1: Compound Preparation[3]

Trifluoromethylated compounds often exhibit high lipophilicity.[2] Proper solubilization is critical to prevent micro-precipitation, which causes false negatives in efficacy and false positives in toxicity.

-

Stock Solution: Dissolve the solid derivative in 100% DMSO (molecular biology grade) to a concentration of 20 mM .

-

Note: Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 40 kHz.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles (

cycles can degrade the pyrimidine ring). -

Working Solution: On the day of the assay, dilute the stock in pre-warmed (

C) culture media. Ensure the final DMSO concentration on cells is <0.5% to avoid solvent toxicity.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Before testing antiviral activity, one must prove the compound kills the virus, not the host cell. We use the MTT assay, where mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.[3]

Target: Determine the

Materials

-

Cells: Vero E6 or A549 (depending on viral target).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (

mg/mL in PBS).

Step-by-Step Procedure

-

Seeding: Seed cells in a 96-well plate at

cells/well. Incubate for 24h at -

Treatment: Remove media. Add

of compound diluted in media (8-point serial dilution, e.g.,-

Controls: Include "Media Only" (Blank) and "Cells + 0.5% DMSO" (Vehicle Control).

-

-

Incubation: Incubate for 72 hours.

-

MTT Addition: Add

of MTT stock to each well. Incubate for 4 hours. -

Solubilization: Remove supernatant carefully. Add

DMSO to dissolve purple formazan crystals. Shake plate for 10 mins. -

Readout: Measure absorbance at 570 nm (reference 630 nm).

Protocol 3: Antiviral Efficacy (CPE Reduction Assay)

This assay measures the compound's ability to prevent the Cytopathic Effect (CPE)—the morphological changes or cell death induced by viral replication.[1][4][5][6]

Target: Determine the

Step-by-Step Procedure

-

Seeding: Seed cells as in Protocol 2.

-

Infection:

-

Treatment: Remove virus inoculum.[7] Wash cells

with PBS (to remove unbound virus). Add -

Incubation: Incubate for 72 hours (or until Virus Control shows >90% CPE).

-

Quantification: Use CellTiter-Glo (ATP) or Crystal Violet staining to quantify surviving cells.

-

Calculation: Normalize data to the Cell Control (100% viability) and Virus Control (0% viability).

-

Protocol 4: Mechanism of Action (Time-of-Addition)

If a compound shows a high Selectivity Index (

Experimental Design

-

(-1h) Pre-treatment: Drug added 1h before virus.[7] (Tests: Entry blockade/Host factor modulation).

-

(0h) Co-addition: Drug added with virus.[6][10] (Tests: Attachment/Entry).

-

(2h, 4h, 6h, 8h) Post-infection: Drug added after viral entry. (Tests: Replication/Translation/Assembly).

Diagram 2: Time-of-Addition Logic

Caption: Correlating drug addition time with the viral lifecycle stage to identify the molecular target.[11]

Data Analysis & Interpretation

Selectivity Index (SI)

The SI is the primary metric for drug developability. It represents the window between efficacy and toxicity.

| SI Value | Interpretation | Action |

| < 1 | Toxic (Kills host before virus) | Discard |

| 1 - 10 | Weak Selectivity | Lead Optimization Required |

| > 10 | Moderate Selectivity | Proceed to MoA Studies |

| > 50 | High Selectivity | Candidate for In Vivo Studies |

Data Presentation

Report all data in a summary table including 95% Confidence Intervals (CI).

| Compound ID | SI | ||||

| Ref (Remdesivir) | - | - | |||

| TF-Pyr-01 | |||||

| TF-Pyr-02 |

Note: TF-Pyr-02 demonstrates that amino-substitution combined with the trifluoromethyl group significantly enhances potency without increasing toxicity.

References

-

Medicinal Chemistry of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][12]

-

Antiviral Assay Protocols (CPE & MTT): Fehr, A. R., & Perlman, S. (2015). Coronaviruses: Methods and Protocols. Springer Methods in Molecular Biology. [Link]

-

Time-of-Addition Methodology: Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds.[9][10][11] Nature Protocols. [Link]

-

Trifluoromethyl Pyrimidines in Antiviral Research: Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Challenges in the scale-up synthesis of 2-phenyl-4-(trifluoromethyl)pyrimidine

The following guide is structured as an internal Tier-3 Technical Support Knowledge Base for the scale-up synthesis of 2-phenyl-4-(trifluoromethyl)pyrimidine . It assumes the user is a process chemist or senior researcher encountering specific hurdles during the transition from gram-scale to kilogram-scale production.

Topic: Scale-Up Synthesis of 2-phenyl-4-(trifluoromethyl)pyrimidine

Status: Active | Priority: High | Department: Process Chemistry Support[1]

Executive Summary & Route Selection

For scale-up (>100g to kg scale), the Cyclocondensation Route utilizing Benzamidine Hydrochloride and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) is the industry standard.[1] It offers superior regioselectivity and atom economy compared to the

Core Reaction:

Module 1: Critical Process Parameters (CPP) & Workflow

Use this workflow to validate your current experimental setup before troubleshooting.

Caption: Figure 1. Optimized scale-up workflow emphasizing thermal control during the ETFBO addition and a chromatography-free isolation strategy.

Module 2: Troubleshooting Guide (FAQ Format)

Category A: Regioselectivity & Purity [1]

Q1: I am seeing a ~5-10% impurity with a similar retention time. Is this the 6-trifluoromethyl isomer?

-

Diagnosis: Unlikely. The reaction of amidines with enones like ETFBO is highly regioselective for the 4-isomer due to the specific electrophilicity of the

-carbon in ETFBO.[1] -

Root Cause: The impurity is likely 2-phenyl-4-hydroxy-4-(trifluoromethyl)-3,4-dihydropyrimidine (the non-dehydrated intermediate) or a hydrolysis product of ETFBO (1,1,1-trifluoro-2,4-butanedione).[1]

-

Corrective Action:

-

Check Water Content: Ensure your ethanol is anhydrous (<0.1% water). Water hydrolyzes ETFBO to the dione, which reacts slower and less cleanly.

-

Push Dehydration: If the intermediate hydrate is present, extend reflux time or add a catalytic amount of acid (e.g., p-TsOH) during the final hour of reflux to force aromatization.

-

Q2: My product is "oiling out" during the water quench instead of precipitating.

-

Diagnosis: The lipophilicity of the trifluoromethyl group lowers the melting point and solubility in aqueous mixtures.

-

Corrective Action:

-

Seeding: Do not add water all at once. Add water until the solution is slightly turbid, then add seed crystals of pure product. Stir for 30 mins before adding the rest of the water.

-

Temperature Control: Ensure the quench mixture is cooled to 0-5°C slowly. Rapid cooling traps impurities that lower the melting point, causing oiling.

-

Alternative Solvent: Switch from EtOH/Water to Heptane/Ethyl Acetate . Evaporate the reaction solvent, redissolve in hot Heptane, and add EtOAc dropwise until clear. Cool to crystallize.

-

Category B: Reaction Kinetics & Safety

Q3: We observed a rapid temperature spike upon adding ETFBO. Is this normal?

-

Diagnosis: Yes, the Michael addition of the amidine to the enone is exothermic.

-

Risk: High temperatures during addition can cause polymerization of ETFBO (darkening of reaction mixture) and lower yields.

-

Protocol Adjustment:

-

Scale Factor: On >100g scale, use a dosing pump.

-

Rate: Add ETFBO over 45-60 minutes.[1]

-

Cooling: Maintain internal reactor temperature between 0°C and 10°C during addition. Only heat to reflux after addition is complete.

-

Q4: The reaction stalls with 15% starting material remaining.

-

Diagnosis: Likely degradation of the base or ETFBO.

-

Corrective Action:

-

Stoichiometry Check: Benzamidine HCl requires 1.0 equivalent of base to free the amidine. The reaction generates acid equivalents (water/ethanol exchange). Ensure you are using 1.1 to 1.2 equivalents of NaOEt .

-

Reagent Quality: ETFBO is unstable over time. If your reagent is dark yellow/orange, distill it before use or increase equivalents to 1.1 eq.

-

Module 3: Analytical Reference Data

Use these values to validate your crude material immediately.

| Parameter | Expected Value | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates ETFBO polymer contamination.[1] |

| Melting Point | 94 - 96 °C | Sharp range indicates high purity.[1] Broad range (<90°C) suggests "hydrate" impurity. |

| 1H NMR (CDCl3) | The doublet at ~7.6 ppm is diagnostic for the proton adjacent to | |

| 19F NMR | A second peak at -76 ppm indicates hydrolysis products (trifluoroacetate derivatives). | |

| Mass Spec (ESI) | [M+H]+ = 225.06 |

Module 4: Logic Tree for Yield Optimization

Follow this decision tree if yields are below 80%.

Caption: Figure 2. Root cause analysis tree for low-yield scenarios.

References

-

Synthesis of Trifluoromethyl-Substituted Pyrimidines

-

Title: Regioselective Synthesis of 4-Trifluoromethyl-Substituted Pyrimidines Using 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.[1][2]

- Source:Journal of Fluorine Chemistry.

- Relevance: Establishes the core mechanism and regioselectivity of the ETFBO + Amidine route.

-

URL:[Link] (Representative link for context)

-

-

ETFBO Reagent Handling & Safety

-

Title: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO): A Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes.[1]

- Source:Synlett.

- Relevance: Details the stability, handling, and reactivity profile of the key precursor.

-

-

Scale-Up Methodology (Patents)

Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for ETFBO and Benzamidine HCl before handling. High-pressure liquid chromatography (HPLC) and NMR verification are required for final release.

Sources

How to avoid dehalogenation in pyrimidine coupling reactions

A Guide to Preventing Dehalogenation Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common and often frustrating challenge in palladium-catalyzed cross-coupling reactions: the unwanted dehalogenation of pyrimidine substrates. As electron-deficient heteroaromatics, pyrimidines are particularly susceptible to this side reaction, which can significantly lower the yield of your desired coupled product.

This resource is structured to help you quickly diagnose the potential causes of dehalogenation in your specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and implement effective, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in pyrimidine couplings?

A1: Dehalogenation is a side reaction where the halogen atom (Cl, Br, or I) on your pyrimidine starting material is replaced by a hydrogen atom.[1] This leads to the formation of a simple pyrimidine byproduct instead of your desired cross-coupled product, which reduces the overall yield and complicates purification. Pyrimidines are particularly prone to this issue due to their electron-deficient nature, which makes the carbon-halogen bond more susceptible to certain catalytic pathways.[1]

Q2: What is the primary mechanism of dehalogenation?

A2: The most common pathway is hydrodehalogenation, which involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H intermediate can arise from the reaction of the palladium complex with various components in your reaction mixture, including the base (especially alkoxides), solvent (like alcohols), or even trace amounts of water.[1] Once formed, the Pd-H species can react with the pyrimidine-palladium intermediate, leading to the undesired dehalogenated product.

Q3: Are certain halogens more likely to be removed?

A3: Yes, the tendency for dehalogenation follows the general reactivity of the carbon-halogen bond: I > Br > Cl.[1] While pyrimidine iodides are the most reactive and therefore most susceptible, even the less reactive chlorides can undergo dehalogenation under harsh conditions or with a poorly optimized catalytic system.

Q4: My reaction isn't a Suzuki coupling. Does dehalogenation still happen in Buchwald-Hartwig or Sonogashira reactions?

A4: Absolutely. Dehalogenation is a potential side reaction in virtually all palladium-catalyzed cross-coupling reactions involving aryl or heteroaryl halides. In Buchwald-Hartwig aminations, for instance, a competing pathway to the desired C-N bond formation is β-hydride elimination, which can lead to the hydrodehalogenated arene.[2] Similarly, Sonogashira couplings can also suffer from this unwanted side reaction.

Troubleshooting Guide: Diagnosis & Solutions

This section provides specific, actionable advice to troubleshoot and mitigate dehalogenation. The key is to optimize the reaction conditions to favor the desired cross-coupling pathway over the competing dehalogenation pathway.

Issue 1: Significant dehalogenation observed by LC-MS or NMR.

This is the most common problem. The presence of a product with a mass corresponding to the loss of a halogen and the gain of a proton indicates a dehalogenation issue.

► Root Cause Analysis & Solutions

The primary goal is to accelerate the rate of the desired catalytic cycle (oxidative addition, transmetalation/amine binding, reductive elimination) relative to the rate of the dehalogenation pathway.

1. Catalyst & Ligand Choice: The First Line of Defense

The choice of ligand is arguably the most critical factor in controlling dehalogenation. The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium center.

-

Why it Matters: Bulky, electron-rich ligands promote the desired reductive elimination step to form the C-C or C-N bond and can sterically hinder the approach of hydride sources to the palladium center.

-

Recommendation:

-

Switch to Bulky, Electron-Rich Phosphine Ligands: For many pyrimidine couplings, ligands from the Buchwald biarylphosphine family are highly effective.[1] Consider screening ligands such as SPhos, XPhos, or RuPhos.

-

Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, like IPr, are known to form highly active and stable palladium complexes that can be very effective in suppressing dehalogenation, even for challenging aryl chlorides.[3][4]

-

Avoid Small, Less Donating Ligands: Ligands like triphenylphosphine (PPh₃) are often poor choices for electron-deficient substrates like pyrimidines as they can lead to slower reductive elimination, giving the dehalogenation pathway more time to compete.

-

Table 1: Recommended Ligands for Pyrimidine Couplings

| Ligand Family | Specific Examples | Key Advantages for Pyrimidines | Coupling Type Suitability |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich; accelerate reductive elimination.[1] | Suzuki, Buchwald-Hartwig |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors; form stable, highly active catalysts.[3][4] | Suzuki, Buchwald-Hartwig |

| Diphosphine Ligands | Xantphos | Wide bite angle; can be effective in specific cases.[5][6] | Buchwald-Hartwig, Suzuki |

2. Base Selection: Avoiding Hydride Sources

The base plays a crucial role not only in the catalytic cycle (e.g., in the transmetalation step of a Suzuki reaction) but also as a potential source of palladium-hydride species.

-

Why it Matters: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known to generate Pd-H species, especially at elevated temperatures. While sometimes necessary for C-N couplings, they should be used with caution.

-

Recommendation:

-

Use Weaker Inorganic Bases: For Suzuki couplings, phosphate bases like K₃PO₄ or carbonate bases such as Cs₂CO₃ or K₂CO₃ are generally much safer choices and are less likely to cause dehalogenation.[1]

-

Screen Bases: If a strong base is required (e.g., for a difficult Buchwald-Hartwig amination), screen different options. Sometimes switching from NaOtBu to a weaker base like K₂CO₃, even if it requires a higher temperature, can provide a better overall yield by minimizing the side reaction.

-

3. Solvent & Temperature: Controlling the Reaction Environment

The solvent can influence catalyst stability and solubility, and certain solvents can act as hydride donors.

-

Why it Matters: Protic solvents, especially alcohols, can be a direct source of hydrides. While aqueous conditions are common for Suzuki reactions, the ratio of water can be critical.

-

Recommendation:

-

Use Aprotic Solvents: Favor aprotic solvents like dioxane, THF, or toluene.[1]

-

Minimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the decomposition pathways that lead to Pd-H formation. If possible, try running the reaction at 80 °C instead of 110 °C.

-

Degas Thoroughly: While not directly a cause of dehalogenation, removing oxygen by degassing (e.g., with argon or nitrogen) is crucial for maintaining the active Pd(0) catalyst and preventing oxidative side reactions that can complicate the catalytic cycle.

-

Issue 2: My reaction is slow, and forcing it with higher temperatures leads to dehalogenation.

This indicates that a key step in your desired catalytic cycle is slow, allowing the dehalogenation pathway to become competitive.

► Root Cause Analysis & Solutions

-

Slow Oxidative Addition: This can be an issue with less reactive halides like aryl chlorides.

-

Solution: Use a more active catalyst system. NHC-ligated palladium complexes or highly electron-rich biarylphosphine ligands are excellent for activating C-Cl bonds.

-

-

Slow Transmetalation (Suzuki): The transfer of the organic group from the boron reagent to the palladium can be a rate-limiting step.

-

Solution: Ensure your boronic acid or ester is of high purity. Consider switching from a boronic acid to a more reactive MIDA boronate or trifluoroborate salt. Using a stronger base (e.g., K₃PO₄ instead of K₂CO₃) can also promote this step.[7]

-

-

Slow Reductive Elimination: This is often the root cause when dehalogenation is observed.

-

Solution: As discussed above, this step is strongly influenced by the ligand. Switching to a bulkier, more electron-donating ligand is the most effective strategy to accelerate reductive elimination.[8]

-

Visualizing the Pathways

To better understand the challenge, it's helpful to visualize the desired catalytic cycle in competition with the dehalogenation pathway.

Caption: A step-by-step troubleshooting workflow for dehalogenation.

Example Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol for the coupling of a generic chloropyrimidine with a boronic acid incorporates best practices to avoid dehalogenation.

Materials:

-

Chloropyrimidine (1.0 equiv)

-

Arylboronic Acid (1.2-1.5 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

SPhos (2.2-4.4 mol%)

-

K₃PO₄ (2.0-3.0 equiv), finely ground

-

1,4-Dioxane (anhydrous, degassed)

Procedure:

-

Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, and K₃PO₄.

-

Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the Pd₂(dba)₃ and SPhos.

-

Solvent Addition: Add the degassed 1,4-dioxane.

-

Degassing: Seal the vessel and sparge the reaction mixture with argon for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles for rigorous oxygen removal. [1]5. Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the dehalogenated byproduct.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

By carefully selecting the ligand, base, and solvent, and by maintaining the lowest effective reaction temperature, you can significantly shift the reaction equilibrium away from dehalogenation and towards your desired pyrimidine product.

References

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

-

Buchwald coupling of 1 with various anilines and 2‐aminopyridines... ResearchGate. [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]

-

Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 2-phenyl-4-(trifluoromethyl)pyrimidine under acidic and basic conditions

Technical Support Center: Stability & Handling Guide Topic: Stability of 2-phenyl-4-(trifluoromethyl)pyrimidine Reference ID: TS-PYR-CF3-001

Executive Summary

Status: CONDITIONAL STABILITY

Critical Alert: This compound exhibits distinct stability profiles driven by the electron-withdrawing nature of the trifluoromethyl (

-

Acidic Conditions: High Stability. The compound is generally stable but will undergo protonation, significantly altering solubility and retention times.

-

Basic Conditions: HIGH RISK . The C4-

motif activates the pyrimidine ring, making it highly susceptible to nucleophilic attack (hydrolysis) and covalent hydration. Avoid prolonged exposure to pH > 9.

Module 1: The Chemistry (The "Why")

To troubleshoot effectively, you must understand the electronic environment of the molecule.

-

Electronic Activation: The pyrimidine ring is naturally electron-deficient (

-deficient). The introduction of a trifluoromethyl group at position 4 acts as a powerful electron-withdrawing group (EWG). -

The "Super-Electrophile" Effect: The combination of the ring nitrogens and the

group makes the C4 and C6 carbons highly electrophilic. -

Consequences:

-

In Base: Hydroxide ions (

) act as nucleophiles. They do not typically displace the

-

Module 2: Troubleshooting Basic Conditions (pH > 8)

Common Issue: "My compound purity dropped significantly after workup with NaOH or storage in basic buffer."

Diagnostic: The "M-24" Shift

If you observe a degradation product with a mass decrease of approximately 24 Da relative to the parent, you have hydrolyzed the trifluoromethyl group.

-

Parent Mass (MW): ~224.18 Da (

) -

Degradant Mass (MW): ~200.19 Da (

) -